Einecs 215-807-5

Description

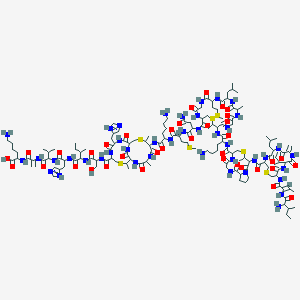

Nisin: A Class I Lantibiotic Bacteriocin (B1578144)

Nisin is a member of a group of ribosomally synthesized and post-translationally modified peptides known as lantibiotics. oup.com These fall under the Class I category of bacteriocins, which are proteinaceous toxins produced by bacteria to inhibit the growth of similar or closely related bacterial strains. oup.commicrobenotes.com The prototype bacteriocin, nisin, was first identified in 1928 as a metabolite produced by Lactococcus lactis (formerly Streptococcus lactis) that was inhibitory to other lactic acid bacteria. oup.com

Bacteriocins produced by lactic acid bacteria (LAB) are classified into different groups based on their structure and characteristics. microbenotes.com Class I bacteriocins, or lantibiotics, are distinguished as small peptides (less than 5 kDa) that contain the unusual thioether amino acids lanthionine (B1674491) (Lan) and β-methyllanthionine (MeLan), as well as dehydrated amino acids like dehydroalanine (B155165) (Dha) and dehydroaminobutyric acid (Dhb). oup.commicrobenotes.comhelsinki.fiwikipedia.org These unique amino acids are formed through extensive post-translational modifications of a precursor peptide. helsinki.fi

Nisin itself is a polycyclic antibacterial peptide composed of 34 amino acid residues. wikipedia.orgmdpi.com Its structure is amphiphilic and cationic, characteristics that are central to its mode of action. microbenotes.commdpi.com The primary target for nisin and other Type-A lantibiotics is the cytoplasmic membrane of susceptible Gram-positive bacteria. oup.com It exerts its antimicrobial effect by interacting with Lipid II, a precursor molecule in the bacterial cell wall biosynthesis pathway. This interaction leads to the formation of pores in the cell membrane, dissipating the proton motive force and leading to cell death. oup.com

Table 1: Classification of Bacteriocins from Lactic Acid Bacteria

| Class | Description | Examples |

|---|---|---|

| Class I (Lantibiotics) | Small (<5 kDa), heat-stable peptides containing lanthionine and other modified amino acids. oup.commicrobenotes.com | Nisin, Lacticin, Mersacidin, Cytolysin oup.commicrobenotes.com |

| Class II | Small (<10 kDa), heat-stable, non-lanthionine-containing peptides. jmb.or.kr | Pediocin PA-1, Lactococcin A helsinki.fi |

| Class III | Large (>30 kDa), heat-labile proteins (bacteriolysins). helsinki.fijmb.or.kr | Enterolysin A, Lysostaphin |

| Class IV | Complex bacteriocins composed of protein plus lipid or carbohydrate moieties. | Leuconocin, Lactocin 27 |

Commercial Formulation and Research Context of Nisaplin

Nisaplin® is the commercial trade name for a preparation containing nisin. wikipedia.orgfoodstandards.gov.auengormix.com It is not pure nisin; rather, it is a standardized formulation that facilitates its use in various applications. regulations.gov The active ingredient, nisin, is produced via fermentation using the bacterium Lactococcus lactis on a substrate that can include non-fat milk solids. regulations.gov Following fermentation, the nisin is concentrated and spray-dried. regulations.gov The final commercial product, Nisaplin®, typically consists of 2.5% nisin A, with the balance made up of sodium chloride (around 77.5%) and non-fat milk solids (around 20%). nih.govumn.edu The product is standardized to a potency of one million International Units (IU) per gram. foodstandards.gov.auengormix.com

Table 2: Typical Composition of Nisaplin® Commercial Formulation

| Component | Percentage by Weight (w/w) | Function |

|---|---|---|

| Nisin A | ~2.5% foodstandards.gov.aunih.gov | Active antimicrobial compound researchgate.net |

| Sodium Chloride | ~77.5% nih.gov | Stabilizer and standardizing agent regulations.gov |

| Non-fat Milk Solids | ~20% foodstandards.gov.au | Carrier, residual from fermentation medium |

In a research context, Nisaplin® is frequently used as the source of nisin for scientific studies investigating its antimicrobial efficacy. pubcompare.ainih.gov Research has explored its effectiveness against a wide range of Gram-positive bacteria, including significant foodborne pathogens such as Listeria monocytogenes, Staphylococcus aureus, and spore-forming Bacillus and Clostridium species. mdpi.comnih.gov Studies often evaluate Nisaplin®'s ability to control microbial growth in various food matrices, such as processed meat, dairy products, and liquid eggs. engormix.comnih.govresearchgate.net Furthermore, research has investigated the enhanced antimicrobial effects of using nisin in combination with other compounds, such as organic acids or other natural antimicrobials, and its potential application in active food packaging systems. nih.govclemson.edu For instance, one study demonstrated that a combination of Nisaplin® and citric acid could eradicate biofilms of L. monocytogenes. nih.gov

Table 3: Examples of Research Findings Using Nisaplin®

| Research Focus | Target Microorganism | Key Finding | Reference |

|---|---|---|---|

| Biofilm Eradication | Listeria monocytogenes | A combination of Nisaplin® (30 µg/mL) and citric acid (125 µg/mL) reduced biofilm viability by 80%. | |

| Control in Pork Meat | Lactobacillus sakei | Nisaplin® applied via spraying completely suppressed the growth of L. sakei on vacuum-packed pork over a 7-day shelf life at 4°C. nih.gov | nih.gov |

| Control in Liquid Egg | Heat-resistant bacteria (e.g., Bacillus cereus) | Nisaplin® can control the growth of heat-resistant spore-forming bacteria that survive pasteurization in liquid egg products. engormix.com | engormix.com |

| Control in Cold-Smoked Trout | Listeria monocytogenes | Nisin was effective in inhibiting the multiplication of L. monocytogenes on the product during a 4-week refrigerated shelf-life trial. nih.gov | nih.gov |

Propriétés

Numéro CAS |

1414-45-5 |

|---|---|

Formule moléculaire |

C143H230N42O37S7 |

Poids moléculaire |

3354.1 g/mol |

Nom IUPAC |

(2S)-6-amino-2-[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(1S,4S,7S,8S,11R,14S,17R,20S)-7-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(3R,9S,12S,15S,21S,22S)-21-[[(2S)-6-amino-2-[[(3S,4S,7R,13S)-3-[[(3R,6S,12S,15S)-15-[[(Z)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]but-2-enoyl]amino]-12-[(2S)-butan-2-yl]-9-methylidene-6-(2-methylpropyl)-5,8,11,14-tetraoxo-1-thia-4,7,10,13-tetrazacyclohexadecane-3-carbonyl]amino]-4-methyl-2,9,12-trioxo-5-thia-1,8,11-triazabicyclo[11.3.0]hexadecane-7-carbonyl]amino]hexanoyl]amino]-15,22-dimethyl-12-(2-methylpropyl)-9-(2-methylsulfanylethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclodocosane-3-carbonyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-14-(1H-imidazol-5-ylmethyl)-4,8,20-trimethyl-3,6,12,15,21-pentaoxo-9,19-dithia-2,5,13,16,22-pentazabicyclo[9.9.2]docosane-17-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]prop-2-enoylamino]hexanoic acid |

InChI |

InChI=1S/C143H230N42O37S7/c1-24-69(11)105(148)135(213)162-82(27-4)118(196)174-94-58-225-59-95(175-123(201)89(48-67(7)8)169-115(193)74(16)158-138(216)107(70(12)25-2)180-132(94)210)133(211)184-112-79(21)229-61-96(160-104(190)56-152-134(212)100-38-34-44-185(100)142(112)220)128(206)164-84(36-29-32-42-145)120(198)182-109-76(18)226-60-97(161-103(189)55-151-117(195)85(39-45-223-22)165-122(200)88(47-66(5)6)168-113(191)72(14)156-102(188)54-153-136(109)214)129(207)171-92(51-101(147)187)125(203)166-86(40-46-224-23)119(197)163-83(35-28-31-41-144)121(199)183-110-77(19)228-63-99-130(208)170-90(49-80-52-149-64-154-80)124(202)176-98(62-227-78(20)111(141(219)177-99)181-116(194)75(17)159-140(110)218)131(209)173-93(57-186)127(205)179-108(71(13)26-3)139(217)172-91(50-81-53-150-65-155-81)126(204)178-106(68(9)10)137(215)157-73(15)114(192)167-87(143(221)222)37-30-33-43-146/h27,52-53,64-72,75-79,83-100,105-112,186H,15-16,24-26,28-51,54-63,144-146,148H2,1-14,17-23H3,(H2,147,187)(H,149,154)(H,150,155)(H,151,195)(H,152,212)(H,153,214)(H,156,188)(H,157,215)(H,158,216)(H,159,218)(H,160,190)(H,161,189)(H,162,213)(H,163,197)(H,164,206)(H,165,200)(H,166,203)(H,167,192)(H,168,191)(H,169,193)(H,170,208)(H,171,207)(H,172,217)(H,173,209)(H,174,196)(H,175,201)(H,176,202)(H,177,219)(H,178,204)(H,179,205)(H,180,210)(H,181,194)(H,182,198)(H,183,199)(H,184,211)(H,221,222)/b82-27-/t69-,70-,71-,72-,75-,76-,77-,78-,79-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94+,95-,96-,97-,98-,99-,100-,105-,106-,107-,108-,109+,110+,111+,112+/m0/s1 |

Clé InChI |

NVNLLIYOARQCIX-NIMBGDMISA-N |

SMILES isomérique |

CCC(C)C1C(=O)NC(=C)C(=O)NC(C(=O)NC(CSCC(C(=O)N1)NC(=O)/C(=C/C)/NC(=O)C(C(C)CC)N)C(=O)NC2C(SCC(NC(=O)CNC(=O)C3CCCN3C2=O)C(=O)NC(CCCCN)C(=O)NC4C(SCC(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC4=O)C)CC(C)C)CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC5C(SCC6C(=O)NC(C(=O)NC(CSC(C(C(=O)N6)NC(=O)C(NC5=O)C)C)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CC7=CN=CN7)C(=O)NC(C(C)C)C(=O)NC(=C)C(=O)NC(CCCCN)C(=O)O)CC8=CN=CN8)C)C)C)CC(C)C |

SMILES canonique |

CCC(C)C1C(=O)NC(=C)C(=O)NC(C(=O)NC(CSCC(C(=O)N1)NC(=O)C(=CC)NC(=O)C(C(C)CC)N)C(=O)NC2C(SCC(NC(=O)CNC(=O)C3CCCN3C2=O)C(=O)NC(CCCCN)C(=O)NC4C(SCC(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC4=O)C)CC(C)C)CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC5C(SCC6C(=O)NC(C(=O)NC(CSC(C(C(=O)N6)NC(=O)C(NC5=O)C)C)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CC7=CN=CN7)C(=O)NC(C(C)C)C(=O)NC(=C)C(=O)NC(CCCCN)C(=O)O)CC8=CN=CN8)C)C)C)CC(C)C |

Séquence |

One Letter Code: I-Abu-d-Cys-IALC-d-Abu-PGCK-d-Abu-GALMGCNML-d-Abu-A-d-Abu-CHCSIHVAK (Disulfide bridge: Cys3-Cys7, Abu8-Cys11, Abu13-Cys19, Abu23-Cys26, Abu25-Cys28) |

Synonymes |

ambicin N nisin A |

Origine du produit |

United States |

Biosynthesis and Genetic Regulation of Nisin

Gene Cluster Organization and Transcriptional Arrangement

The genes essential for nisin production, maturation, immunity, and regulation are typically organized within a single gene cluster, often located on a conjugative transposon in L. lactis. hhu.deresearchgate.net This cluster, known as the nis cluster, generally comprises 11 genes: nisA, nisB, nisC, nisT, nisI, nisP, nisR, nisK, nisF, nisE, and nisG. hhu.deasm.org

The transcriptional organization of the nis gene cluster is characterized by multiple operons. Four separate transcriptional units have been identified: nisABTC, nisI, nisRK, and nisFEG. researchgate.net

The nisA gene, encoding the precursor peptide, is typically the first gene in the nisABTC operon. hhu.deresearchgate.net An inverted repeat sequence located between nisA and nisB may act as a transcription terminator, potentially leading to limited read-through and thus coupling the expression of the modification and transport genes (nisBTC) to that of the structural gene (nisA). asm.org

The nisI gene, encoding an immunity protein, is transcribed from an internal promoter, allowing for its expression before full nisin production is established. researchgate.net

The regulatory genes, nisR and nisK, which form a two-component system involved in nisin biosynthesis regulation, are transcribed from a weak, constitutive promoter. researchgate.netoup.com

The nisFEG genes, encoding components of another immunity system, constitute a separate operon. researchgate.net

Transcription from the nisA and nisF promoters is inducible by mature nisin, mediated by the NisRK two-component regulatory system. asm.orgoup.com The NisR promoter, however, directs nisin-independent expression. asm.orgoup.com

Precursor Peptide Synthesis and Processing

Nisin is ribosomally synthesized as an inactive precursor peptide (pre-nisin or NisA). wikipedia.orgacs.orghhu.de This prepeptide in nisin A is 57 amino acids long and consists of two distinct regions: an N-terminal leader peptide (23 amino acids) and a C-terminal core peptide (34 amino acids). acs.orghhu.de The leader peptide plays a crucial role in directing the precursor peptide to the modification machinery and transporter, and it also helps maintain the precursor in an inactive state within the cell. hhu.deresearchgate.netasm.org

Post-Translational Modification Enzymology

The core peptide of pre-nisin undergoes extensive post-translational modifications catalyzed by dedicated enzymes. These modifications are essential for the formation of the characteristic lanthionine (B1674491) and methyllanthionine rings and the dehydrated amino acids found in mature nisin. wikipedia.orgfrontiersin.orgresearchgate.net The modification machinery is believed to associate with the cell membrane, potentially forming a complex with the transporter. asm.orgasm.orgnih.gov

Dehydratase Activity (NisB)

The first step in the modification process is the dehydration of specific serine and threonine residues within the core peptide of pre-nisin. frontiersin.orghhu.deresearchgate.net This reaction is catalyzed by the dehydratase enzyme NisB. frontiersin.orghhu.deresearchgate.net NisB converts serine residues to dehydroalanine (B155165) (Dha) and threonine residues to dehydrobutyrine (Dhb). asm.orgresearchgate.netasm.org

NisB is a large, membrane-associated protein. frontiersin.org Its activity requires the presence of glutamate (B1630785), ATP, and Mg2+. pnas.orgnih.gov The dehydration process involves the transfer of glutamate from glutamyl-tRNAGlu to the hydroxyl groups of serine and threonine residues, followed by elimination of glutamate to form the dehydroamino acids. asm.orgpnas.org Studies have shown that NisB can function even in the absence of the cyclase NisC and the transporter NisT, although the efficiency may be affected. asm.orgnih.gov The leader peptide of pre-nisin is required for efficient dehydration by NisB, and it interacts with a specific binding site on the enzyme. asm.orgresearchgate.netuni-duesseldorf.de

Cyclase Activity and Lanthionine/Methylanthionine Ring Formation (NisC)

Following dehydration, the cyclase enzyme NisC catalyzes the formation of intramolecular thioether bridges, leading to the creation of lanthionine and methyllanthionine rings. frontiersin.orghhu.deresearchgate.net NisC facilitates the conjugate addition of the thiol group of cysteine residues to the newly formed dehydroalanine and dehydrobutyrine residues. asm.orgresearchgate.netasm.org This reaction occurs in a regio- and stereospecific manner. frontiersin.org

Mature nisin A contains five such cyclic thioether structures: one lanthionine ring and four methyllanthionine rings. asm.org The formation of these rings contributes significantly to the structural stability and biological activity of nisin. frontiersin.org NisC requires zinc for its function. researchgate.net Studies suggest a coordinated and potentially alternating activity between NisB and NisC during the modification process. nih.gov The interaction between NisC and the precursor peptide is influenced by the formation of lanthionine rings. asm.org

Data on the number of rings formed in wild-type nisin A:

| Ring Type | Number in Nisin A |

| Lanthionine | 1 |

| Methyllanthionine | 4 |

| Total Rings | 5 |

Transporter Systems and Secretion (NisT)

After post-translational modification by NisB and NisC, the fully modified pre-nisin is transported from the cytoplasm across the cell membrane to the extracellular space. hhu.deresearchgate.netnih.gov This process is mediated by the ABC transporter protein NisT. hhu.deresearchgate.netnih.gov NisT is an integral membrane protein and is believed to be part of a membrane-associated complex involved in nisin biosynthesis and secretion. asm.orgasm.orgnih.gov

NisT is capable of transporting not only fully modified pre-nisin but also unmodified and partially modified forms of the peptide. nih.gov It can even transport peptides unrelated to nisin if they are fused to the nisin leader peptide. asm.orgnih.gov This indicates that NisT has a relatively broad substrate specificity, particularly recognizing the leader peptide. asm.orgnih.gov The transport process is an active process that consumes ATP. nih.gov

Proteolytic Processing and Maturation (NisP)

The final step in the maturation of nisin involves the removal of the N-terminal leader peptide from the fully modified pre-nisin. hhu.deresearchgate.netnih.gov This proteolytic cleavage is catalyzed by the extracellular protease NisP. hhu.deresearchgate.netnih.gov NisP is a cell wall-anchored, subtilisin-like serine protease. hhu.defrontiersin.orgnih.gov

The cleavage of the leader peptide by NisP releases the mature, biologically active nisin molecule. hhu.deresearchgate.netfrontiersin.org The leader peptide serves as a recognition signal for NisP, ensuring that cleavage occurs at the correct site. hhu.deresearchgate.netfrontiersin.org The cleavage site recognized by NisP in nisin A is located at the C-terminal end of the leader peptide, specifically the sequence GASPR|IT. hhu.de The presence of lanthionine rings in the substrate can influence the efficiency and specificity of NisP cleavage. frontiersin.orgnih.gov

| Protein | Function |

| NisA | Nisin precursor peptide |

| NisB | Dehydratase (Ser/Thr dehydration) |

| NisC | Cyclase (Lanthionine/Methyllanthionine formation) |

| NisT | ABC Transporter (Pre-nisin secretion) |

| NisP | Protease (Leader peptide cleavage) |

| NisR | Response regulator (Nisin biosynthesis regulation) |

| NisK | Sensor histidine kinase (Nisin biosynthesis regulation) |

| NisI | Immunity protein |

| NisFEG | ABC transporter (Immunity system) |

Regulatory Mechanisms of Nisin Biosynthesis

The biosynthesis of nisin is tightly regulated, primarily through a two-component signal transduction system composed of the sensor histidine kinase NisK and the response regulator NisR. oup.comresearchgate.netnih.govnih.govhelsinki.fi This system enables L. lactis to sense the presence of extracellular nisin and adjust its production accordingly. researchgate.netresearchgate.net

The nisin gene cluster is typically organized into multiple transcriptional units or operons. psu.edumdpi.comnih.gov While early reports suggested a single operon, later studies revealed a more complex arrangement, commonly described as two main operons: nisABTCIPRK and nisFEG. nih.govcapes.gov.brmicrobiologyresearch.org The nisA gene encodes the structural precursor peptide of nisin. oup.comnih.govpsu.edu The genes nisB and nisC encode enzymes responsible for the post-translational modifications (dehydration and cyclization, respectively), nisT encodes the ABC transporter for export, and nisP encodes a protease for leader peptide cleavage. oup.compsu.eduasm.orgbiorxiv.org The nisI and nisFEG genes are involved in conferring immunity to the producer strain against the antimicrobial action of nisin. oup.compsu.edumdpi.complos.orgmicrobiologyresearch.org The regulatory genes, nisR and nisK, are often found within the larger nisABTCIPRK operon or as a separate transcriptional unit. nih.govpsu.edunih.gov

Transcription of the nisin gene cluster is primarily activated by the NisRK two-component system. oup.comresearchgate.netnih.govnih.govhelsinki.fi Extracellular nisin binds to the sensor kinase NisK, which leads to its autophosphorylation. oup.comresearchgate.netnih.govresearchgate.net The phosphate (B84403) group is then transferred to the response regulator NisR. oup.comresearchgate.netnih.govresearchgate.net Phosphorylated NisR acts as a transcriptional activator, binding to specific promoter regions (often denoted as P*) upstream of the nisA (or nisZ) and nisFEG operons, thereby initiating their transcription. oup.comhelsinki.fipsu.edunih.govresearchgate.net This creates a positive autoregulatory loop where the produced nisin stimulates further nisin biosynthesis and immunity gene expression. nih.govcapes.gov.brmicrobiologyresearch.org

Some promoters within the nisin regulon, such as those preceding nisRK and nisI, are reported to be constitutively transcribed, ensuring basal levels of the regulatory and some immunity proteins. psu.eduresearchgate.net However, the expression of nisI can also be influenced by the nisA operator. psu.edu

Research has shown that the transcription of the nisin operons is lost in mutant strains deficient in essential biosynthesis genes like nisB or nisT, but this transcription can be restored by adding external nisin, demonstrating the critical role of mature nisin in inducing the regulon. nih.govmicrobiologyresearch.orgmicrobiologyresearch.org The level of immunity also increases with higher concentrations of inducing nisin. nih.govmicrobiologyresearch.org

Studies using techniques like Northern blots and RT-PCR have been instrumental in elucidating the transcriptional organization and regulatory patterns of the nisin gene cluster. nih.govcapes.gov.brmicrobiologyresearch.org Differential gene expression analysis in various L. lactis strains has also provided insights into the genetic control mechanisms, suggesting a complex regulatory network where certain genes are more responsive to external nisin concentrations. mdpi.com

Spatio-temporal Co-ordination of Biosynthesis Machinery

The biosynthesis of nisin involves a series of coordinated events that occur at specific locations within the bacterial cell. Following ribosomal synthesis of the precursor peptide NisA, which contains a leader peptide and a core peptide, the modification machinery acts on the core peptide. oup.combiorxiv.orgresearchgate.netfrontiersin.org The leader peptide is crucial for recognition by the modification and transport proteins and also helps keep the precursor peptide inactive. oup.comfrontiersin.org

The enzymes responsible for post-translational modification, the dehydratase NisB and the cyclase NisC, are primarily associated with the cytoplasmic membrane. psu.eduasm.orgasm.orgresearchgate.net Recent studies using fluorescence microscopy have provided direct evidence for the subcellular localization and assembly of the nisin biosynthesis machinery in L. lactis. asm.orgnih.govuniversiteitleiden.nlrug.nlnih.gov

Research indicates that precursor nisin (NisA), NisB, and NisC mainly localize to the cell poles, with a preference for the old poles. oup.comasm.orgnih.govuniversiteitleiden.nl These proteins have been found to colocalize at the same spots in the old pole regions, suggesting the formation of a nisin modification complex. nih.gov In contrast, the ABC transporter NisT, responsible for transporting the fully modified precursor across the cytoplasmic membrane, is distributed more uniformly throughout the membrane. asm.orgnih.gov

However, further studies suggest a dynamic assembly process. nih.govrug.nl While NisT is generally distributed circumferentially, it appears to be recruited to the polar regions where the modification complex is located, particularly after the completion of modification reactions by NisB and NisC. nih.govrug.nl This suggests a model where the precursor nisin is fully modified by the polar-localized NisBC complex before being transported across the membrane by the recruited NisT. nih.gov Visualizing this assembled complex at a specific subcellular location has been possible using techniques like fluorescence microscopy, especially when nisin secretion is blocked by mutations in NisT. nih.gov

The extracellular protease NisP, which cleaves the leader peptide to release active nisin, is also likely associated with the membrane, as predicted from sequence analysis and supported by experimental evidence. helsinki.fipsu.eduresearchgate.net The release of active nisin occurs extracellularly after the leader peptide is removed by NisP. oup.compsu.eduasm.orgbiorxiv.org

The spatio-temporal coordination ensures that the potentially antimicrobial nisin is processed and exported efficiently while minimizing harm to the producer cell, partly through the action of immunity proteins like NisI and NisFEG, which are also associated with the cell membrane. oup.comresearchgate.net The precise timing of gene expression, with prenisin expression preceding that of NisB, also contributes to this coordinated process. nih.govnih.gov

Molecular Mechanisms of Nisin Action

Dual Mode of Action Paradigm

The dual mechanism of action of nisin involves both the inhibition of bacterial cell wall biosynthesis and the permeabilization of the bacterial membrane through pore formation. researchgate.netresearchgate.netacs.orgacs.org Nisin selectively binds to Lipid II, an essential precursor in the synthesis of peptidoglycan, the main component of the bacterial cell wall. acs.orgmdpi.comnih.gov This binding event serves two critical functions: first, it sequesters Lipid II, thereby preventing its incorporation into the growing peptidoglycan chain and inhibiting cell wall synthesis acs.orgmdpi.comnih.gov; second, Lipid II acts as a docking molecule for nisin, facilitating the assembly of nisin-Lipid II complexes that lead to the formation of pores in the bacterial membrane acs.orgnih.govplos.org. This targeted pore formation disrupts the membrane potential and leads to leakage of essential cytoplasmic components, ultimately causing rapid cell death. researchgate.netpnas.org

Interaction with Cell Wall Precursors: Lipid II Binding

Nisin's high-affinity binding to Lipid II is a cornerstone of its antimicrobial activity. nih.govsigmaaldrich.com This interaction is highly specific and involves key structural features of both nisin and Lipid II. mdpi.comacs.org

Pyrophosphate Moiety Binding and Conformation

A key feature of the nisin-Lipid II interaction is the formation of a cage-like complex around the pyrophosphate moiety of Lipid II. acs.orgnih.gov The N-terminal region of nisin, specifically rings A and B, plays a crucial role in this binding. mdpi.comacs.org Structural studies, including NMR analysis, have shown that the backbone amides of nisin's rings A and B form hydrogen bonds with the pyrophosphate group of Lipid II, creating this cage structure. mdpi.comacs.orgnih.govrcsb.org This specific interaction provides a rationale for the conserved lanthionine (B1674491) rings found in several lantibiotics that target Lipid II. nih.govrcsb.org

Inhibition of Peptidoglycan Biosynthesis

By binding to the pyrophosphate moiety of Lipid II, nisin effectively sequesters this vital precursor, preventing its transport and incorporation into the growing peptidoglycan layer. acs.orgmdpi.comnih.gov Lipid II is responsible for transporting peptidoglycan subunits from the cytoplasm to the exterior of the cell for cell wall assembly. acs.orgbiorxiv.org Nisin's interference with this process disrupts the multienzymatic peptidoglycan production cycle, leading to the inhibition of cell wall synthesis. nih.govnih.govresearchgate.net This inhibition contributes to the bacteriostatic effect of nisin, halting bacterial growth. acs.org

Membrane Permeabilization and Pore Formation

In addition to inhibiting cell wall synthesis, nisin also permeabilizes the bacterial membrane through the formation of pores. acs.orgnih.govplos.org This process is significantly enhanced by the presence of Lipid II, which acts as a specific docking molecule. nih.govplos.orgnih.gov

Initial Membrane Association and Electrostatic Interactions

The initial interaction between nisin and the bacterial membrane is mediated, in part, by electrostatic interactions. acs.orgscispace.comnih.gov Nisin is a positively charged peptide, and it is attracted to the negatively charged bacterial membrane lipids. researchgate.netacs.orgscispace.comnih.gov This electrostatic attraction facilitates the initial association of nisin with the membrane surface, leading to a high local concentration of the peptide. acs.orgresearchgate.net

Transmembrane Potential Dependence

Nisin's pore-forming activity is significantly influenced by the transmembrane potential of the target cell. wur.nlnih.gov An energized membrane, characterized by both a membrane potential and a pH gradient, enhances the insertion and pore formation by nisin. wur.nlnih.gov Studies using artificial membrane systems and whole cells have demonstrated that nisin dissipates the proton motive force, which is the sum of the membrane potential and the pH gradient across the membrane. wur.nlnih.gov This dissipation is a result of nisin increasing the permeability of the membrane to ions, such as potassium ions and protons. wur.nl

Research findings highlight the dependence of nisin activity on the membrane potential. For instance, studies have shown that nisin efficiently abolishes the membrane potential in vesicles with high anionic lipid content. scispace.com The interaction of nisin with membranes is enhanced by the presence of anionic lipids, which are electrostatically attracted to the cationic nisin peptide. wur.nlscispace.comportlandpress.com

Translocation of C-Terminal Region

Pore formation by nisin involves the translocation of its C-terminal region across the bacterial membrane. portlandpress.comnih.govacs.org The nisin molecule has a flexible hinge region connecting its N- and C-terminal parts, which is crucial for this translocation and subsequent pore formation. mdpi.comnih.govresearchgate.net

Experimental evidence, including studies using modified nisin variants, supports the role of the C-terminus in membrane insertion and translocation. scispace.comacs.org For example, a mutant of nisin Z with a C-terminal extension showed similar membrane activity to wild-type nisin Z, and analysis indicated the importance of electrostatic interactions of the C-terminus with the target membrane for permeabilization. scispace.comacs.org Trypsin digestion experiments have directly demonstrated that the C-terminal part of nisin translocates across model membranes, and this translocation correlates with membrane permeabilization. scispace.comacs.org Binding of ions to the C-terminus has been shown to affect its translocation and the capacity of nisin to induce ion leakage. acs.org

Efflux of Cytoplasmic Components

The formation of pores by nisin in the bacterial cytoplasmic membrane leads to a rapid efflux of essential cytoplasmic components. wur.nlmdpi.comscispace.commdpi.commdpi.comresearchgate.net This leakage of intracellular molecules, such as ions, amino acids, and ATP, is a direct consequence of the membrane permeabilization caused by nisin pores. mdpi.commdpi.comresearchgate.net

The efflux of cellular constituents results in the collapse of the proton motive force and disruption of energy metabolism, ultimately leading to cell death. wur.nlmdpi.commdpi.comresearchgate.net Depletion of the intracellular ATP pool has been observed as a result of phosphate (B84403) efflux and the cell's attempt to regenerate the proton motive force. wur.nl

Studies have quantified the efflux of components like ATP. For example, research on other antimicrobial peptides, with nisin used as a positive control, has measured the increase in ATP efflux from target bacteria upon exposure to the peptides. embrapa.br

| Effect of Nisin on Listeria monocytogenes ATP Efflux (Example Data Format) |

| Nisin Concentration |

| 0 µmol·L-1 |

| 0.1 µmol·L-1 |

| 0.25 µmol·L-1 |

| 0.5 µmol·L-1 |

| 1.0 µmol·L-1 |

| Note: Data values are illustrative based on the description of experiments in the source embrapa.br and would need to be extracted from specific research findings. |

Interaction with Other Cellular Targets

While the primary target of nisin is the cytoplasmic membrane and its interaction with Lipid II, other cellular targets and mechanisms have been investigated. wur.nlmdpi.com The sequestration of Lipid II not only facilitates pore formation but also directly inhibits cell wall biosynthesis, as Lipid II is an essential building block for peptidoglycan synthesis. mdpi.commdpi.commdpi.complos.org

Although initially considered secondary effects, the inhibition of cell wall biosynthesis is now understood to be a primary effect related to nisin's interaction with Lipid II. wur.nl High concentrations of nisin can also interact with phospholipids (B1166683) in the membrane, leading to membrane deformation even with varying Lipid II content. chemicalbook.com This suggests a potential Lipid II-independent mechanism at higher concentrations, involving membrane thinning, destabilization, and reduction of lipid density depending on nisin's oligomerization state. chemicalbook.complos.org

Nisin has also been shown to influence other cellular processes. For instance, studies suggest that nisin can affect cell division, potentially by uncoupling ATP-dependent pathways that regulate this process due to membrane permeabilization and ATP efflux. pnas.org Furthermore, nisin has been reported to inhibit the outgrowth of bacterial spores, utilizing Lipid II as a target for this inhibition, and membrane disruption is essential for this effect. wikipedia.orgplos.org

The interaction of nisin with other cellular components or processes, beyond Lipid II binding and pore formation, continues to be an area of research, particularly in understanding its full spectrum of activity and potential synergistic effects with other antimicrobial agents. researchgate.netoup.com

Antimicrobial Spectrum and Efficacy Studies

Efficacy Against Gram-Positive Bacteria

Nisin demonstrates potent activity against a broad range of Gram-positive organisms. wur.nloup.com This includes important foodborne pathogens and clinically relevant bacteria. mdpi.commdpi.comoup.comscielo.brifnmujournal.com

Activity against Spore-Forming Bacteria

Nisin is known to inhibit the growth of Gram-positive spore-forming bacteria, such as Bacillus and Clostridium species. mdpi.comifnmujournal.commdpi.comscielo.br Its activity against spores is predominantly sporostatic, meaning it slows down or prevents spore germination and outgrowth, rather than being directly sporicidal (killing the spores). mdpi.comscielo.brnih.gov Studies have shown that nisin can slow spore germination, outgrowth, and toxin generation. mdpi.com For instance, nisin has been found effective in inhibiting the growth of Bacillus cereus spores in pasteurized liquid whole eggs, significantly extending the lag phase duration, particularly at lower temperatures. mdpi.com Research indicates that spores with mechanically ruptured coats may be more sensitive to nisin than those that undergo lysis. scielo.br Combining nisin with other non-thermal treatments, such as high pressure or electric pulses, can lead to a synergistic effect that enhances the inactivation of microbial spores by disrupting their structure and preventing outgrowth. nih.gov

Activity against Important Pathogens (e.g., Listeria monocytogenes, Staphylococcus aureus, MRSA, VRE, Streptococcus pneumoniae)

Nisaplin and nisin have been reported to be effective against important Gram-positive foodborne pathogens like Listeria monocytogenes and Staphylococcus aureus. mdpi.comscielo.brscielo.br Many studies have demonstrated nisin's capacity to inhibit the microbial growth of these pathogens. scielo.br For example, Nisaplin treatments have shown the ability to reduce Staphylococcus spp. counts in refrigerated pizza doughs. scielo.br

Furthermore, nisin exhibits potent activity against multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecium and Enterococcus faecalis (VRE), and Streptococcus pneumoniae. mdpi.comoup.comnih.govnih.gov Studies have examined the efficacy of nisin against numerous multidrug-resistant isolates of these bacteria, showing extensive loss of viable titre upon treatment with nisin at specified concentrations. nih.gov Bioengineered variants of nisin have also demonstrated potent activity against AMR species, including MRSA and VRE. mdpi.com

Table 1: Efficacy of Nisin against Select Gram-Positive Pathogens

| Pathogen | Nisin Concentration (mg/L) | Effect Observed | Source |

| Streptococcus pneumoniae | 1 | Extensive loss of viable titre (>90% loss in OD) | nih.gov |

| MRSA | 10-20 | Extensive loss of viable titre (40-50% loss in OD) | nih.gov |

| VRE | 10-20 | Extensive loss of viable titre (40-50% loss in OD) | nih.gov |

| Staphylococcus aureus | Not specified | Inhibition of microbial growth | scielo.br |

| Listeria monocytogenes | Not specified | Inhibition of microbial growth | scielo.br |

| Bacillus cereus spores | 6.25 ppm | Inhibited growth for ~29 days at 15°C in LWE | mdpi.com |

Note: OD refers to Optical Density.

Efficacy Against Gram-Negative Bacteria

Intact cells of Gram-negative bacteria are generally resistant to nisin. wur.nl Nisin displays much lower activity against most Gram-negative bacteria compared to Gram-positive bacteria. frontiersin.orgmdpi.com This is a prevailing belief, although recent studies are challenging this notion by showing inhibition against a range of Gram-negative strains. nih.gov

Outer Membrane Permeability Barrier Considerations

The primary reason for the lower sensitivity of Gram-negative bacteria to nisin is the presence of their outer membrane. wur.nlfrontiersin.orgresearchgate.net This outer membrane, composed of phospholipids (B1166683) and lipopolysaccharides (LPS), acts as a permeability barrier that prevents hydrophilic compounds like nisin from reaching their target site at the cytoplasmic membrane. wur.nlresearchgate.netmdpi.com The LPS layer, in particular, provides effective protection against biocides such as nisin. scielo.brresearchgate.net Nisin, being a relatively large peptide, is hindered from passing across this outer membrane. researchgate.net In some cases, hydrophobic nisin has been shown to bind to the anionic surface of the Gram-negative outer membrane, potentially stabilizing its structure through electrostatic interactions. nih.govnih.gov

Strategies to Enhance Activity (e.g., chelating agents)

Despite the natural resistance of Gram-negative bacteria, strategies exist to enhance nisin's activity against them. One effective approach involves the use of chelating agents, such as EDTA (ethylenediaminetetraacetic acid), citrate (B86180) monohydrate, or trisodium (B8492382) orthophosphate. researchgate.netnih.govgoogle.comgoogle.com

Chelating agents work by removing the stabilizing divalent cations (like magnesium and calcium) from the outer membrane. researchgate.net This destabilizes the LPS layer, leading to the release of LPS and the appearance of phospholipids on the outer membrane surface. wur.nl This alteration in membrane permeability allows hydrophilic compounds like nisin to penetrate the outer membrane and reach the cytoplasmic membrane, where they can exert their effect. wur.nlnih.gov

Studies have shown that nisin can inhibit the growth of Gram-negative bacteria more efficiently when chelating agents are used to destabilize the outer membrane. nih.gov For example, a solution of nisin in the presence of a chelating agent like EDTA (typically between 0.1 mM and 20 mM) can significantly enhance activity against various Gram-negative bacteria, including Salmonella typhimurium, Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. google.comgoogle.com This enhanced activity is often concentration-dependent on the chelating agent. google.com

Other methods to increase cell wall permeability and promote nisin's contact with the cytoplasmic membrane include heat treatment, freezing, and lowering pH. researchgate.net Combining nisin with essential oils or other antimicrobial components has also been investigated to enhance its effectiveness against Gram-negative bacteria. mdpi.com Bioengineered nisin variants have also been developed with improved activity against certain Gram-negative pathogens. nih.govfrontiersin.orgnih.gov

Table 2: Enhancement of Nisin Activity Against Gram-Negative Bacteria with Chelating Agents

| Gram-Negative Bacteria Tested | Chelating Agent | Concentration Range of Chelating Agent (mM) | Observed Effect | Source |

| Salmonella typhimurium, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, etc. | EDTA | 0.1 - 20 | Virtually eliminates growth; enhanced activity compared to nisin alone. | google.comgoogle.com |

| Escherichia coli CECT101 | EDTA | > 0.1 | Less nisin needed for full inhibition as EDTA concentration increased. | frontiersin.org |

| Various Gram-negative bacteria | EDTA, Citrate, Trisodium orthophosphate | Not specified | More efficient inhibition when chelating agents destabilize the outer membrane. | nih.gov |

Antifungal Activity

While nisin's primary activity is against Gram-positive bacteria, its activity against fungi, including yeasts and filamentous fungi, is generally considered low or non-existent in many studies. mdpi.commdpi.commdpi.com Some research indicates that nisin may have limited or no effect on the growth of molds and yeasts. mdpi.com

However, there are some studies suggesting potential antifungal activity, particularly for specific nisin variants or in combination with other substances. For instance, some findings indicate that nisin Z may inhibit the growth and adhesion of Candida albicans. mdpi.comnih.gov Nisin has also shown antifungal activity against clinical isolates of azole-resistant Candida tropicalis strains, inhibiting fungal growth in a dose and time-dependent manner at higher concentrations (e.g., 256-1024 µg/mL). nih.gov

Furthermore, studies suggest that nisin A can enhance the growth inhibitory effect of antifungal drugs against Candida species, even if nisin alone has low or no antifungal ability. mdpi.com This indicates a potential synergistic effect when combined with conventional antifungal treatments.

Table 3: Observed Antifungal Activity of Nisin

| Fungal Species Tested | Nisin Variant/Combination | Nisin Concentration | Observed Effect | Source |

| Candida albicans | Nisin Z | 500 µg/mL | Inhibition of growth | nih.gov |

| Candida tropicalis (azole-resistant clinical isolates) | Nisin | 256-1024 µg/mL | Significant inhibition of fungal growth (dose and time-dependent) | nih.gov |

| Candida species | Nisin A + Antifungal drugs | 1000 µg/mL (Nisin A) | Enhanced inhibitory effect of antifungal drugs | mdpi.com |

| Saccharomyces cerevisiae | Nisin | Not specified | Significantly reduced cell numbers (fungistatic, not fungicidal) | mdpi.com |

| Zygosaccharomyces bailii | Nisin | Not specified | Significantly reduced cell numbers (fungistatic, not fungicidal) | mdpi.com |

Anti-Biofilm Properties and Mechanisms of Action

Nisaplin (nisin) has demonstrated efficacy against bacterial biofilms, which are complex communities of microorganisms encased in a self-produced extracellular matrix. oup.complos.org Biofilms contribute significantly to persistent infections and reduced susceptibility to conventional antimicrobial agents. rsc.orgmdpi.com Nisin's activity against biofilms can involve both preventing their formation and disrupting established structures. frontiersin.orgmdpi.com

Detailed research findings highlight nisin's dose-dependent inhibitory effects on biofilm formation across various bacterial species, including Staphylococcus aureus and Pseudomonas aeruginosa. researchgate.netnih.gov Studies have shown that nisin can significantly reduce biofilm mass and thickness. frontiersin.org For instance, in a static model system using multi-species oral biofilms, nisin concentrations of ≥4 μg/ml significantly reduced biofilm growth, with higher concentrations like 8 μg/ml abrogating biofilm formation. frontiersin.org Under controlled flow microfluidic conditions, anti-biofilm effects were observed at concentrations as low as 0.5 μg/ml, with 4 μg/ml preventing biofilm formation entirely. frontiersin.org

| Biofilm Model System | Nisin Concentration | Effect on Biofilm Growth/Formation | Citation |

|---|---|---|---|

| Static multi-species oral biofilm | ≥4 μg/ml | Significantly reduced growth | frontiersin.org |

| Static multi-species oral biofilm | 8 μg/ml | Abrogated growth and architecture | frontiersin.org |

| Controlled flow multi-species oral biofilm | ≥0.5 μg/ml | Anti-biofilm effects exerted | frontiersin.org |

| Controlled flow multi-species oral biofilm | 4 μg/ml | Formation absent | frontiersin.org |

The mechanisms by which nisin exerts its anti-biofilm effects are multifaceted. A primary mechanism involves the interaction with lipid II, a crucial precursor in bacterial cell wall biosynthesis. plos.orgresearchgate.net Nisin binds to lipid II, inhibiting cell wall synthesis. plos.orgresearchgate.net This interaction also facilitates the insertion of nisin into the bacterial membrane, leading to the formation of pores. plos.orgresearchgate.netresearchgate.net Pore formation disrupts the membrane potential and causes leakage of essential intracellular components like ATP and ions, ultimately resulting in bacterial cell death. rsc.orgnih.govresearchgate.net This dual mode of action—inhibition of cell wall synthesis and membrane disruption—is considered a key factor in the low frequency of resistance development to nisin. plos.orgresearchgate.net

Beyond direct bactericidal effects, nisin can also interfere with processes critical for biofilm development and maintenance. As a cationic bacteriocin (B1578144), nisin's mode of action may include inhibiting the coaggregation of oral colonizers, a process considered critical for maintaining the stability and architecture of dental plaque biofilms. oup.com Some studies suggest that nisin can affect the production of virulence factors associated with biofilm formation. researchgate.netnih.gov While primarily effective against Gram-positive bacteria due to the protective outer membrane of Gram-negative species, nisin's activity against Gram-negative biofilms can be enhanced in combination with agents that disrupt the outer membrane, such as EDTA. wikipedia.orgmdpi.comfrontiersin.org

Research has also explored the impact of nisin on the expression of genes involved in biofilm formation. Studies have shown that nisin can dampen the expression of such genes, contributing to its inhibitory effect on biofilm development. cabidigitallibrary.org

| Mechanism of Action | Description | Citation |

|---|---|---|

| Binding to Lipid II | Inhibits cell wall biosynthesis. | plos.orgresearchgate.net |

| Pore Formation | Disrupts cell membrane, leading to leakage of intracellular contents and cell death. | plos.orgrsc.orgnih.govresearchgate.netresearchgate.net |

| Inhibition of Coaggregation | May interfere with the formation and stability of multi-species biofilms. | oup.com |

| Interference with Virulence Factors | Can affect the production of factors associated with biofilm formation in some species. | researchgate.netnih.gov |

| Modulation of Gene Expression | Can dampen the expression of genes involved in biofilm development. | cabidigitallibrary.org |

Studies have also investigated the effectiveness of nisin against biofilms in specific contexts, such as those formed by Staphylococcus pseudintermedius and antibiotic-resistant strains like MRSA. oup.complos.org Nisin has shown promise in preventing the formation of MRSA biofilms on medical devices. oup.com Furthermore, synergistic effects have been observed when nisin is used in combination with conventional antibiotics against biofilms of MRSA. plos.org

While nisin demonstrates potent anti-biofilm activity, the effectiveness can be influenced by factors such as nisin concentration, bacterial species, and the physiological state of the bacteria within the biofilm. frontiersin.org Research continues to explore optimized strategies, including combinations with other agents or incorporation into delivery systems, to enhance nisin's anti-biofilm efficacy. mdpi.comfrontiersin.orgrsc.org

Mechanisms of Microbial Resistance and Immunity to Nisin

Nisin Resistance Development in Gram-Positive Bacteria

The development of resistance to nisin in Gram-positive bacteria is a complex phenomenon that can arise through various mechanisms, often involving alterations in the bacterial cell envelope and physiological adaptations. researchgate.netresearchgate.net Resistance can be acquired through repeated exposure to increasing concentrations of nisin, leading to stable or unstable physiological adaptations. Nisin resistance has been reported in several bacterial species, including Listeria monocytogenes, Staphylococcus aureus, Bacillus cereus, and Clostridium botulinum. researchgate.netresearchgate.net

Bacterial Physiological Adaptations

Physiological adaptations conferring nisin resistance primarily involve modifications to the bacterial cell envelope, which serves as the initial barrier to nisin, and changes in the composition and properties of the cell membrane. researchgate.net

Cell Envelope Modifications

Alterations in the cell wall are considered a main mechanism for bacteriocin (B1578144) resistance in bacteria. researchgate.net Modifications to the cell envelope, such as changes in the net surface charge, can significantly impact the interaction of cationic nisin with the bacterial surface. One well-documented mechanism is the D-alanylation of wall teichoic acids, mediated by the dltABCD operon. This modification reduces the net negative charge of the cell wall, leading to decreased electrostatic attraction between the bacterial surface and positively charged nisin molecules, thus reducing nisin binding and activity. Another mechanism involves the lysinylation of membrane phospholipids (B1166683), facilitated by the mprF gene product. This modification also contributes to a less negatively charged membrane surface, further hindering nisin's access to its target, Lipid II.

Membrane Lipid Composition Changes

| Bacterial Species | Resistance Mechanism | Reference |

|---|---|---|

| Listeria monocytogenes | Cell envelope charge modifications (D-alanylation, lysinylation) | |

| Staphylococcus aureus | Cell envelope modifications, potential peptidase degradation | researchgate.net |

| Pectinatus frisingensis | Altered fatty acid composition (decreased unsaturation, increased cyclopropane (B1198618) fatty acids) | |

| Lactobacillus casei | Reported resistance | researchgate.net |

| Streptococcus thermophilus | Reported resistance | researchgate.net |

Producer Strain Immunity Mechanisms

Lactococcus lactis strains that produce nisin possess sophisticated self-protection mechanisms to prevent being killed by their own antimicrobial peptide. uniprot.orgplos.org This immunity is primarily mediated by the expression of two key protein systems: the lipoprotein NisI and the ABC transporter NisFEG. uniprot.orgplos.org Full immunity in producer strains is typically achieved through the cooperative action of both systems. plos.org

NisI Lipoprotein Function

NisI is a membrane-associated lipoprotein that plays a crucial role as the first line of defense in nisin immunity. uniprot.orgplos.org It is anchored to the outer side of the cytoplasmic membrane. plos.org NisI functions by binding to nisin molecules in the extracellular environment or within the cell wall, effectively sequestering nisin and preventing it from reaching its target, Lipid II, in the cytoplasmic membrane. uniprot.orgplos.org This binding is reported to induce reversible cell clustering, further shielding the cells from nisin. uniprot.org NisI does not chemically modify nisin and releases it when external nisin concentrations decrease. uniprot.org The C-terminus of NisI is particularly important for its specific interaction with nisin and its immunity function. uniprot.orgplos.org Studies involving truncated NisI proteins have shown that the C-terminal region is essential for conferring immunity. plos.org

| Protein | Type | Location | Primary Function in Immunity | Nisin Interaction Site |

|---|---|---|---|---|

| NisI | Lipoprotein | Outer side of cytoplasmic membrane | Binds and sequesters nisin, prevents Lipid II binding | C-terminus |

NisFEG ABC Transporter Role

The NisFEG system is an ATP-binding cassette (ABC) transporter located in the cytoplasmic membrane of nisin-producing strains. This transporter contributes to immunity by actively expelling nisin molecules from the membrane, thereby preventing pore formation and dissipation of the membrane potential. NisFEG is thought to recognize the C-terminal part of nisin, facilitating its removal from the membrane. The energy for this transport is derived from ATP hydrolysis. While NisI prevents nisin from reaching the membrane, NisFEG acts on nisin molecules that have already inserted into or are associated with the membrane, providing an additional layer of protection. The combined action of NisI and NisFEG ensures a high level of immunity for the producer strain against its own synthesized nisin. plos.org

| Protein System | Type | Location | Primary Function in Immunity | Nisin Interaction Site | Energy Source |

|---|---|---|---|---|---|

| NisFEG | ABC Transporter | Cytoplasmic membrane | Expels nisin from membrane | C-terminus of nisin | ATP hydrolysis |

Genetic Basis of Resistance

The genetic basis of nisin resistance in bacteria is multifaceted and involves alterations in the expression of genes related to cell wall biosynthesis, membrane composition, transport systems, and regulatory pathways. researchgate.netnih.gov Acquired nisin resistance can occur through spontaneous mutations or adaptive responses to nisin exposure. asm.orgasm.org

One significant mechanism involves changes in the bacterial cell wall, which can prevent nisin from reaching its primary target, lipid II, located in the cytoplasmic membrane. researchgate.netnih.govfrontiersin.org Modifications such as thickening of the cell wall, becoming more densely packed, and becoming less negatively charged can contribute to resistance. researchgate.net Genes involved in these alterations include those related to peptidoglycan synthesis (e.g., pbp2A) and the synthesis of negatively charged molecules like lipoteichoic acids (LTAs). researchgate.netnih.govfrontiersin.org For instance, the dlt operon, involved in the D-alanylation of teichoic acids, can increase the net positive charge and density of the cell wall, thereby reducing nisin binding. frontiersin.org Mutations in the dlt operon can lead to a more negatively charged and thinner cell wall, increasing sensitivity to nisin. frontiersin.org

Alterations in the cytoplasmic membrane composition also play a role in nisin resistance. Changes in the fatty acid and phospholipid metabolism, potentially affecting membrane fluidity and preventing nisin insertion, have been observed in nisin-resistant strains. researchgate.netnih.gov Genes in the fab operon, involved in the saturation of fatty acid chains in membrane phospholipids, might be implicated in this mechanism. researchgate.net

Bacterial transport systems, particularly ABC transporters, have been linked to nisin resistance. researchgate.netnih.gov These transporters may be involved in actively transporting nisin out of the membrane or preventing its binding to lipid II. researchgate.netnih.gov A putative ABC transporter ATP-binding protein has been suggested to play a role in nisin resistance in L. lactis. researchgate.net

Regulatory systems also contribute to the genetic basis of nisin resistance. Two-component systems (TCS), such as the NsaRS system in Staphylococcus aureus, are involved in regulating the expression of genes that confer resistance. asm.org Mutations in the nsaS gene, encoding the sensor kinase of the NsaRS system, can lead to constitutive activation of the NsaRS regulon, resulting in increased nisin resistance. asm.org This suggests that resistance mutations in nsaS confer a gain-of-function on the encoded protein, upregulating genes involved in peptide antibiotic detoxification. asm.org

Furthermore, studies in Listeria monocytogenes have identified natural mutations in nisin response genes associated with altered nisin resistance. frontiersin.org Mutations in genes like pbpB3 and those within the sigB, vir, and dlt operons have been linked to either increased resistance or increased sensitivity to nisin. frontiersin.org

Nisin Engineering and Derivative Development

Rational Design and Site-Directed Mutagenesis for Enhanced Activity

Rational design and site-directed mutagenesis are key strategies used to introduce specific changes to the amino acid sequence of nisin based on an understanding of its structure-function relationships. foodsafety.instituteplos.org This allows for targeted modifications aimed at improving properties such as solubility, stability, and antimicrobial potency. ifnmujournal.comfoodsafety.institute

Altered Functional Properties

Modifications to the nisin structure, particularly within the flexible hinge region (residues 20-22) and the N-terminal rings (A and B), have been shown to affect its functional properties, including solubility and stability. mdpi.commdpi.comacs.org For instance, the hinge region, composed of Asn20-Met21-Lys22 in Nisin A, is crucial for conformational flexibility and pore formation. plos.orgresearchgate.net Mutations in this region can alter antimicrobial activity and even stability. mdpi.comnih.gov Nisin Z, a natural variant of Nisin A, differs by a single amino acid substitution at position 27, where histidine in Nisin A is replaced by asparagine. chihonbio.comsiveele.comnih.gov This change results in similar antimicrobial activity but improved diffusion properties in agar (B569324) and higher solubility at neutral pH compared to Nisin A. siveele.comnih.gov Further site-directed mutagenesis at positions 27 and 31 in Nisin Z, substituting with lysine (B10760008) residues (N27K and H31K), significantly increased solubility at pH 7. acs.orgsiveele.com Variants N20K and M21K have demonstrated increased stability at higher temperatures. ifnmujournal.com

Extended Spectrum of Activity

While nisin primarily targets Gram-positive bacteria, engineering efforts have aimed to extend its activity against Gram-negative organisms and overcome resistance mechanisms. wikipedia.orgfoodsafety.institute Mutations in the hinge region have shown promise in this regard. Variants N20K and M21K of nisin Z displayed antimicrobial activity against Gram-negative bacteria such as Shigella, Pseudomonas, and Salmonella. mdpi.comnih.govplos.org Another variant, M21F, showed activity against Gram-negative Thermus species. mdpi.com Rational design has also led to variants with enhanced activity against specific target strains. For example, variants AAA and SAA, generated by rational design in the hinge region, displayed enhanced activity against target strains. plos.orgmdpi.com Site-saturation mutagenesis at position 29 has also yielded variants (S29A, S29D, S29E, S29G) with enhanced activity against a range of Gram-positive pathogens and, notably, against Gram-negative food-associated pathogens like E. coli, Salmonella enterica serovar Typhimurium, and Cronobacter sakazakii. plos.org This represents a significant step towards developing nisin derivatives with a broader spectrum of activity. plos.org

Here is a table summarizing some nisin variants and their altered properties or extended spectrum of activity:

| Nisin Variant | Amino Acid Substitution(s) | Altered Functional Property / Extended Spectrum | Source |

| Nisin Z | His27 → Asn | Improved diffusion in agar, higher solubility at neutral pH | siveele.comnih.gov |

| Nisin Z N27K | Asn27 → Lys | Increased solubility at pH 7 | acs.orgsiveele.com |

| Nisin Z H31K | His31 → Lys | Increased solubility at pH 7 | acs.orgsiveele.com |

| Nisin Z N20K | Asn20 → Lys | Activity against Gram-negative bacteria (Shigella, Pseudomonas, Salmonella), increased stability at higher temperatures | ifnmujournal.commdpi.comnih.gov |

| Nisin Z M21K | Met21 → Lys | Activity against Gram-negative bacteria (Shigella, Pseudomonas, Salmonella), increased stability at higher temperatures | ifnmujournal.commdpi.comnih.gov |

| Nisin A M21V | Met21 → Val | Enhanced anti-biofilm activity against Staphylococcus, enhanced activity against Staphylococcus aureus and Listeria monocytogenes | nih.govmdpi.compsu.edu |

| Nisin A K22T | Lys22 → Thr | Enhanced activity against Streptococcus agalactiae, enhanced activity against Staphylococcus aureus and Listeria monocytogenes | nih.govpsu.edu |

| Nisin A N20P | Asn20 → Pro | Enhanced activity against Staphylococcus aureus and Listeria monocytogenes | nih.govpsu.edu |

| Nisin A M21F | Met21 → Phe | Activity against Gram-negative Thermus species | mdpi.com |

| Nisin A AAA | Asn20 → Ala, Met21 → Ala, Lys22 → Ala | Enhanced activity against target strains | plos.orgmdpi.com |

| Nisin A SAA | Asn20 → Ser, Met21 → Ala, Lys22 → Ala | Enhanced activity against target strains | plos.orgmdpi.com |

| Nisin A S29A | Ser29 → Ala | Enhanced activity against Gram-positive and Gram-negative pathogens | plos.org |

| Nisin A S29D | Ser29 → Asp | Enhanced activity against Gram-positive and Gram-negative pathogens | plos.org |

| Nisin A S29E | Ser29 → Glu | Enhanced activity against Gram-positive and Gram-negative pathogens | plos.org |

| Nisin A S29G | Ser29 → Gly | Enhanced activity against Gram-positive and Gram-negative pathogens | plos.org |

| Nisin I4V | Ile4 → Val | More potent antimicrobial and anti-biofilm activity against Staphylococcus pseudintermedius | mdpi.com |

Non-Targeted Approaches and High-Throughput Screening for Novel Variants

In addition to rational design, non-targeted approaches involving random mutagenesis and high-throughput screening have been employed to discover novel nisin variants with improved properties. nih.govmdpi.combiorxiv.org These methods allow for the generation and screening of large libraries of nisin derivatives. nih.govmdpi.com High-throughput screening platforms facilitate the rapid identification of variants with enhanced antimicrobial activity against specific target pathogens. mdpi.combiorxiv.org For example, a random mutagenesis approach led to the identification of a nisin derivative with enhanced activity against Streptococcus agalactiae due to a K22T substitution in the hinge region. nih.gov Combinatorial libraries of lantibiotic variants have been generated and screened for enhanced activity. mdpi.com High-throughput screening methods can also be based on cell surface display of modified peptides, allowing for the selection of intracellular modification enzyme variants with tailored substrate specificity. acs.orgnih.govacs.org This is particularly useful for identifying enzymes that can efficiently modify nisin variants containing non-canonical amino acids or unusual sequences. mdpi.comacs.org

Genetic Engineering of Producer Strains for Increased Yields

Improving the production yield of nisin is crucial for its cost-effective application. foodsafety.institute Genetic engineering of the producer strain, Lactococcus lactis, focuses on enhancing the efficiency of the nisin biosynthesis pathway. biorxiv.orgnih.gov

Overexpression of Biosynthesis Gene Clusters

The biosynthesis of nisin is governed by a cluster of 11 genes (nisABTCIPRKFEG). biorxiv.orgnih.govmdpi.com These genes are organized into several operons, including nisA (structural gene), nisB and nisC (post-translational modification enzymes), nisT (transporter), nisP (protease), nisI, nisF, nisE, nisG (immunity proteins), and nisR and nisK (regulatory system). biorxiv.orgnih.govmdpi.comasm.org Overexpression of specific genes or gene clusters within this pathway can lead to increased nisin production. biorxiv.orgnih.govmdpi.com For instance, increasing the expression of the regulatory genes nisR and nisK, which are part of the two-component signal transduction system that autoinduces nisin biosynthesis, has been shown to improve nisin yield. biorxiv.orgnih.govasm.org Cloning nisA and nisRK genes into high-copy-number vectors and introducing them into L. lactis has resulted in significantly higher nisin production compared to wild-type strains. biorxiv.orgnih.govplos.org Studies have also explored the overexpression of larger segments of the biosynthesis gene cluster. Overexpression of the nisRKFEG gene cluster (Nis-2) and a combined nisZBTCIPRKFEG cluster (Nis-12) resulted in significant increases in nisin titers compared to the overexpression of the nisZBTCIP cluster (Nis-1) or the original strain. mdpi.com

Here is a table illustrating the impact of gene overexpression on nisin production:

| Engineered Strain | Genes Overexpressed | Nisin Production (IU/ml) after 18 hours | Fold Increase vs. Wild-Type | Source |

| Wild-type L. lactis subsp. lactis | None | 169.3 | 1.0 | biorxiv.orgnih.gov |

| L. lactis subsp. lactis pMG36e:nisA | nisA | 442.5 | ~2.6 | biorxiv.orgnih.gov |

| L. lactis subsp. lactis pMG36e:nisRK | nisRK | 369.2 | ~2.2 | biorxiv.orgnih.gov |

| L. lactis subsp. lactis pMG36e:nisA RT (three-fold re-transformation) | nisA | 1111.5 | ~6.6 | biorxiv.orgnih.gov |

| L. lactis subsp. lactis pMG36e:nisRK RT (three-fold re-transformation) | nisRK | 1041.5 | ~6.2 | biorxiv.orgnih.gov |

| L. lactis C20 | None | 2381.56 (at 32h) | 1.0 | mdpi.com |

| L. lactis Nis-1 | nisZBTCIP | 2915.62 (at 32h) | ~1.22 | mdpi.com |

| L. lactis Nis-2 | nisRKFEG | Higher than Nis-1 (at 32h) | > ~1.22 | mdpi.com |

| L. lactis Nis-12 | nisZBTCIPRKFEG | Comparable to Nis-2 (at 32h) | > ~1.22 | mdpi.com |

Note: Production levels and fold increases can vary depending on the specific strain, media, and fermentation conditions.

Overcoming Restriction-Modification Barriers

A significant challenge in genetically engineering Lactococcus lactis, particularly industrial strains, is the presence of restriction-modification (RM) systems. nih.govresearchgate.netscilit.com These systems act as a defense mechanism, recognizing and cleaving foreign DNA, which leads to low transformation efficiency. nih.govresearchgate.net Overcoming these barriers is essential for successful genetic manipulation aimed at increasing nisin production. nih.govresearchgate.net Strategies to circumvent RM systems include using methylation-deficient Escherichia coli strains to pre-modify plasmid DNA before transformation into L. lactis. nih.gov This pre-modification strategy (PMS), coupled with optimized plasmid delivery systems, has been shown to substantially improve transformation efficiency and enhance nisin biosynthesis in L. lactis. mdpi.comnih.gov While optimizing electroporation parameters can offer some improvement, it is often insufficient to achieve significant breakthroughs in transformation efficiency when strong RM systems are present. nih.gov Therefore, developing methods to overcome RM barriers is a major focus in improving the genetic engineering of L. lactis for higher nisin yields. nih.gov

Chemical Modifications for Improved Properties

Chemical modification of nisin offers an alternative approach to protein engineering for altering its characteristics. This method leverages the reactivity of specific functional groups within the nisin molecule, such as free amino and carboxylic moieties, as well as the double bonds of its dehydroamino acids. encyclopedia.pubresearchgate.net While protein engineering techniques are well-developed for creating nisin mutants, chemical functionalization is considered to be in its earlier stages of development. encyclopedia.pubnih.govresearchgate.net

Direct functionalization of intact nisin can target the C-terminal carboxylic group, the four free amino groups (the N-terminal and the epsilon-amino groups of three lysine residues), and the three dehydroamino acids (didehydroalanine (Dha) and didehydrobutyrine (Dhb)). encyclopedia.pubwikipedia.org Modifications to the methionine side chains have also been considered, although research in this area is limited. encyclopedia.pub

Studies on chemical modifications have yielded varied results regarding antimicrobial activity. For instance, conjugating nisin with thiol, treating it with peroxide, PEGylation of the N-terminal amino group, and glycation with certain sugars have been reported to reduce or completely abolish antibacterial activity. nih.gov Conversely, methods like radiation-induced formation of glucose or nisin-dextran conjugates and C-terminal modifications (e.g., biotinylation or propargylamine) have shown preservation or even enhancement of antibacterial activity. nih.gov

N-homocysteinylation, which forms amide bonds with lysine residues, is being explored for its potential to introduce a free sulfhydryl group into nisin, potentially improving its physicochemical and biochemical attributes, including antimicrobial efficacy. nih.gov The outcome of chemical modification is highly dependent on the type of modification and the specific group introduced. nih.gov

Structure-Activity Relationship Studies of Nisin Variants

Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the nisin structure impact its biological activity and physicochemical properties. These studies involve analyzing natural nisin variants and creating engineered mutants to identify structural features essential for bioactivity, membrane interaction, and target binding. mdpi.comnih.gov

Nisin's dual mechanism of action involves binding to lipid II, a bacterial cell wall precursor, via its N-terminal domain (rings A, B, and C) and subsequently forming pores in the bacterial membrane via its C-terminal region (rings D and E). encyclopedia.pubnih.govifnmujournal.com The flexible hinge region connecting these two domains (typically Asn20-Met21-Lys22 in nisin A) is vital for the C-terminal's translocation and pore formation. mdpi.comencyclopedia.pubnih.govifnmujournal.com

Modifications in different regions of nisin have distinct effects on its activity:

N-Terminal Domain: Alterations in the N-terminal domain, particularly within rings A and B, can affect the high-affinity binding to lipid II. mdpi.comnih.govifnmujournal.com The structural integrity of rings A and C is considered essential for antimicrobial activity. mdpi.com Substitutions in ring A, such as I4V in nisin A, have shown enhanced antimicrobial and anti-biofilm activity against certain bacteria like Staphylococcus pseudintermedius. mdpi.com Combining nisin I4V with conventional antibiotics has also demonstrated increased activity against Staphylococcus aureus. mdpi.com However, incorporating large amino acids into ring B can negatively impact antimicrobial activity. mdpi.com

Hinge Region: The hinge region's flexibility and the nature of its amino acid residues (Asn20, Met21, Lys22) significantly influence nisin's stability, solubility, and bioactivity. mdpi.comifnmujournal.com Variations in this region can impact pore-forming activity. mdpi.com Engineering the hinge region by varying its length or substituting amino acids has shown a range of effects on antimicrobial activity against various pathogens. mdpi.comifnmujournal.comchapman.edu For example, some variants with insertions or deletions of one or two amino acids in the hinge region have exhibited higher activity than wild-type nisin. chapman.edu Specific mutations like N20P, M21V, and K22T in nisin A have shown increased activity against S. aureus, Listeria monocytogenes, and Streptococcus agalactiae, respectively. ifnmujournal.comchapman.edu Conversely, introducing aromatic or negatively charged amino acids or significantly reducing the hinge length can negatively affect activity. ifnmujournal.com

C-Terminal Region: The C-terminal region is primarily involved in pore formation. ifnmujournal.com Amino acid substitutions in this region have been explored to enhance antibacterial efficacy. ifnmujournal.com For instance, nisin A derivatives with substitutions like S29A, S29D, and S29E have shown increased activity against S. aureus and other drug-resistant Gram-positive bacteria, as well as some food-borne Gram-negative bacteria. ifnmujournal.comchapman.edu The V32E substitution has shown increased activity against M. flavus and S. thermophilus. ifnmujournal.com

Engineered nisin variants have been developed with aims to improve properties such as antimicrobial activity, solubility, and stability, and to overcome limitations like the lack of activity against Gram-negative bacteria and the potential for resistance development. mdpi.comencyclopedia.pubifnmujournal.com For example, introducing lysine residues into nisin Z has significantly improved its solubility at neutral pH. asm.org Replacing Dha5 with Dhb has enhanced resistance to acid-catalyzed degradation. asm.org

Hybrid molecules, such as nisin-peptoid conjugates, have also been developed. mdpi.comnih.gov These hybrids, containing the lipid II targeting domain of nisin, have shown increased in vivo stability and retained activity against MRSA, offering potential to address some of nisin's shortcomings and reduce drug resistance. mdpi.comnih.gov

SAR studies have also revealed that the initial association of nisin with the bacterial membrane is influenced by electrostatic attraction with negatively-charged phospholipids (B1166683). nih.gov Variants with charge substitutions, such as K12L and H27K in nisin A, have shown differing effects on membrane properties like capacitance and electrical conductance, highlighting the role of intramembrane charged residues in controlling ion flow through nisin-modified membranes. nih.gov

Research into nisin variants extends to exploring interactions with host factors, such as the potential binding of certain nisin variants (nisin A, Z, U, and H) to the human ACE2 receptor, which is involved in SARS-CoV-2 entry into cells. researchgate.netnih.gov These studies, often employing modeling and docking, suggest that nisin could potentially act as a competitor for the receptor. researchgate.netnih.gov

Ongoing research continues to explore various modifications, including the introduction of non-canonical amino acids and the alteration of enzymes involved in nisin biosynthesis, to generate novel nisin-relevant antimicrobial peptides with improved properties and expanded applications. encyclopedia.pubnih.govrsc.org

Synergistic Interactions of Nisin

Synergism with Conventional Antimicrobials

The combination of nisaplin with conventional antibiotics has been shown to be effective against a range of pathogenic bacteria, including antibiotic-resistant strains. This synergistic action can restore the effectiveness of some antibiotics and provide a more potent antimicrobial effect.

Against Gram-Positive Pathogens

Nisin's primary mode of action, which involves binding to Lipid II and forming pores in the cell membrane, can facilitate the entry of other antibiotics into the bacterial cell, leading to a synergistic killing effect. This is particularly significant in combating drug-resistant Gram-positive pathogens. For instance, synergistic interactions have been observed between nisin and antibiotics such as oxacillin (B1211168) and vancomycin (B549263) against methicillin-resistant Staphylococcus aureus (MRSA). The combination of nisin and oxacillin has been shown to effectively inhibit the growth of MRSA, with nisin's ability to disrupt the cell membrane and inhibit cell wall synthesis complementing the action of oxacillin. nih.gov Similarly, nisin has demonstrated synergistic effects with ciprofloxacin (B1669076) against MRSA strains. nih.gov

Studies have shown that nisin can act synergistically with vancomycin, another antibiotic that targets Lipid II, leading to increased efficacy against vancomycin-resistant enterococci (VRE). researchgate.net The combination of nisin with penicillin or chloramphenicol (B1208) has also been found to be highly effective in destroying Enterococcus faecalis cells. rsc.org

Synergistic Effects of Nisin with Conventional Antimicrobials Against Gram-Positive Pathogens

| Conventional Antimicrobial | Target Pathogen | Observed Synergistic Effect | Reference |

|---|---|---|---|

| Oxacillin | Methicillin-Resistant Staphylococcus aureus (MRSA) | Synergistic inhibition of growth. Nisin reduces the expression of the mecA gene induced by oxacillin. | nih.gov |

| Ciprofloxacin | Methicillin-Resistant Staphylococcus aureus (MRSA) and Methicillin-Susceptible Staphylococcus aureus (MSSA) | Synergistic interactions observed in most strains tested. | nih.gov |

| Vancomycin | Methicillin-Resistant Staphylococcus aureus (MRSA) and Methicillin-Susceptible Staphylococcus aureus (MSSA) | Early synergistic interactions observed in some strains. | nih.gov |

| Penicillin | Enterococcus faecalis | Synergistic effect observed in checkerboard assays. | rsc.org |

| Chloramphenicol | Enterococcus faecalis | Synergistic effect observed in checkerboard assays. | rsc.org |

Against Gram-Negative Pathogens

The outer membrane of Gram-negative bacteria typically acts as a barrier, preventing nisin from reaching its target, Lipid II, in the inner membrane. nih.govscispace.com However, this barrier can be overcome by combining nisin with agents that disrupt the outer membrane, such as chelating agents. Ethylenediaminetetraacetic acid (EDTA) and citric acid are two such agents that have been shown to act synergistically with nisin against Gram-negative bacteria. nih.gov These chelating agents destabilize the outer membrane by binding to divalent cations like Mg²⁺ and Ca²⁺, thereby increasing its permeability and allowing nisin to access the inner membrane and exert its antimicrobial effect. nih.gov

Furthermore, combining nisin with certain antibiotics has also shown promise against Gram-negative pathogens. For example, a synergistic effect has been reported between nisin and colistin (B93849) against Pseudomonas aeruginosa, and between nisin and ceftazidime (B193861) or doripenem (B194130) against extensively drug-resistant Acinetobacter baumannii. researchgate.net

Synergistic Effects of Nisin with Conventional Antimicrobials/Agents Against Gram-Negative Pathogens

| Conventional Antimicrobial/Agent | Target Pathogen | Observed Synergistic Effect | Reference |

|---|---|---|---|

| EDTA (Ethylenediaminetetraacetic acid) | Salmonella species and other Gram-negative bacteria | Increased inactivation of bacteria. | |

| Citric Acid | Escherichia coli | Enhanced growth inhibition of E. coli. | nih.gov |

| Colistin | Pseudomonas aeruginosa | Synergistic effect in most cases. | researchgate.net |